3-Ethenyl-1-methylpiperidine
Description
3-Ethenyl-1-methylpiperidine is a piperidine derivative featuring a methyl group at the 1-position and an ethenyl (vinyl) group at the 3-position of the piperidine ring. Piperidine derivatives are widely studied for their applications in medicinal chemistry, material science, and organic synthesis due to their conformational flexibility and functional group diversity . The ethenyl group in this compound likely enhances reactivity in polymerization or cycloaddition reactions, distinguishing it from analogs with bulkier or more polar substituents.
Properties
CAS No. |
57502-64-4 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
3-ethenyl-1-methylpiperidine |
InChI |
InChI=1S/C8H15N/c1-3-8-5-4-6-9(2)7-8/h3,8H,1,4-7H2,2H3 |
InChI Key |
HAEXMTHECJCALW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl-1-methylpiperidine can be achieved through various methods. One common approach involves the alkylation of piperidine with an appropriate vinyl halide under basic conditions. Another method includes the use of Grignard reagents to introduce the ethenyl group onto the piperidine ring.
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of pyridine derivatives followed by functional group transformations. The use of palladium or nickel catalysts is common in these processes to ensure high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions: 3-Ethenyl-1-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon or nickel catalysts.
Substitution: Alkyl halides and acyl halides are commonly used reagents.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Ethyl-substituted piperidines.
Substitution: Various alkylated or acylated piperidine derivatives.
Scientific Research Applications
3-Ethenyl-1-methylpiperidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethenyl-1-methylpiperidine involves its interaction with various molecular targets. The ethenyl group allows for conjugation with other molecules, facilitating the formation of covalent bonds. The nitrogen atom in the piperidine ring can act as a nucleophile, participating in various biochemical reactions. These interactions can modulate biological pathways and enzyme activities, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Ethenyl-1-methylpiperidine with structurally related piperidine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects and Reactivity
- Ethenyl vs. Aminomethyl: The ethenyl group’s sp² hybridization enables conjugation and electrophilic reactivity, contrasting with the nucleophilic amine in 3-(aminomethyl)-1-methylpiperidine. This makes the former more suited for materials science (e.g., conductive polymers) .
- Ethenyl vs. Nitrophenyl: The nitro group in nitrophenyl derivatives introduces strong electron-withdrawing effects, enhancing optical properties but reducing solubility compared to the nonpolar ethenyl group .
Physicochemical Properties
- The ethenyl group reduces polarity compared to aminomethyl or ketone-containing analogs, favoring solubility in nonpolar solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
